molecular formula C23H23N7O3 B2544404 (3-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920414-74-0

(3-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2544404
CAS No.: 920414-74-0
M. Wt: 445.483
InChI Key: BOJVHIRVUMHGSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H23N7O3 and its molecular weight is 445.483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (3-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a derivative of the triazolo[4,5-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer therapy and as an inhibitor of key enzymes involved in tumor progression. This article synthesizes current research findings regarding the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and structure-activity relationships (SAR).

Structure and Synthesis

The compound features a complex structure that integrates a triazolo[4,5-d]pyrimidine moiety linked to a piperazine group and two methoxyphenyl substituents. The synthesis typically involves multi-step organic reactions that utilize click chemistry techniques to form the triazole ring, followed by functionalization to introduce the piperazine and methoxy groups.

Anticancer Properties

Research indicates that derivatives of triazolo[4,5-d]pyrimidine exhibit significant anticancer activity through various mechanisms:

  • Inhibition of Enzymes : Compounds similar to the target compound have been shown to inhibit lysine-specific demethylase 1 (LSD1) and ubiquitin-specific protease 28 (USP28), both of which are implicated in cancer cell proliferation and survival. For instance, one study reported an IC50 value of 0.564 μM for LSD1 inhibition by a related triazolo[4,5-d]pyrimidine derivative .
  • Cell Viability Assays : In vitro studies have demonstrated that these compounds can reduce cell viability in various cancer cell lines, including breast cancer (MCF-7) and gastric cancer (HGC-27). For example, compound 19 , structurally related to the target compound, showed cytotoxic effects leading to apoptosis in HGC-27 cells through USP28 inhibition .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the triazole and pyrimidine rings significantly affect biological activity. Key findings include:

  • The presence of electron-donating groups like methoxy enhances potency against cancer cell lines.
  • The spatial arrangement of substituents influences binding affinity to target enzymes like LSD1 and USP28.

Case Study 1: LSD1 Inhibition

A study focused on a series of triazolo[4,5-d]pyrimidine derivatives highlighted the importance of specific functional groups in enhancing LSD1 inhibitory activity. The most potent inhibitor demonstrated significant anti-cancer effects in vitro and was noted for its ability to modulate cell migration abilities .

Case Study 2: USP28 Inhibition

Another investigation into USP28 inhibitors revealed that certain derivatives could induce degradation of oncogenic proteins like c-Myc through proteasomal pathways. This suggests that targeting USP28 may provide a therapeutic avenue for cancers characterized by elevated c-Myc levels .

Comparative Table of Biological Activities

CompoundTarget EnzymeIC50 Value (μM)Cancer Cell LineEffect
Compound 19USP281.1HGC-27Induces apoptosis
Compound 27LSD10.564MGC-803Inhibits migration
Compound 11iVarious<10MDA-MB-231Superior cytotoxicity

Properties

IUPAC Name

(3-methoxyphenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O3/c1-32-18-7-3-5-16(13-18)23(31)29-11-9-28(10-12-29)21-20-22(25-15-24-21)30(27-26-20)17-6-4-8-19(14-17)33-2/h3-8,13-15H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJVHIRVUMHGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.